Bisindolylmaleimide X hydrochloride

Vue d'ensemble

Description

Le Bisindolylmaléimide X (chlorhydrate) est un inhibiteur puissant et sélectif de la protéine kinase C (PKC). Il est structurellement similaire à la molécule naturelle, la staurosporine, mais présente une plus grande sélectivité pour la PKC par rapport aux autres protéines kinases . Ce composé est largement utilisé dans la recherche scientifique pour sonder les voies médiées par la PKC impliquées dans la transduction des signaux hormonaux, des cytokines et des facteurs de croissance .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Bisindolylmaléimide X (chlorhydrate) implique le couplage du 6-benzyloxyindole avec un dérivé de maléimide en utilisant de l'hexaméthyldisilazide de lithium (LiHMDS) dans du tétrahydrofurane (THF) pour obtenir l'intermédiaire monoindolyle . Cet intermédiaire est ensuite mis en réaction avec un autre dérivé d'indole pour former la structure finale du bisindolylmaléimide .

Méthodes de production industrielle

Les méthodes de production industrielle du Bisindolylmaléimide X (chlorhydrate) impliquent généralement une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Bisindolylmaléimide X (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur les cycles indole.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de bisindolylmaléimide oxydés, tandis que les réactions de substitution peuvent produire une variété de composés de bisindolylmaléimide substitués .

Applications de la recherche scientifique

Le Bisindolylmaléimide X (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur sélectif de la protéine kinase C dans divers tests biochimiques.

Biologie : Employé dans des études pour comprendre le rôle de la PKC dans les voies de signalisation cellulaire.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant la PKC.

Mécanisme d'action

Le Bisindolylmaléimide X (chlorhydrate) exerce ses effets en inhibant la protéine kinase C par inhibition compétitive avec l'ATP au niveau de la sous-unité catalytique . Cette inhibition perturbe les voies de signalisation médiées par la PKC, affectant divers processus cellulaires tels que l'apoptose, la prolifération et la différenciation . Le composé inhibe également l'apoptose médiée par Fas et les maladies auto-immunes médiées par les lymphocytes T .

Applications De Recherche Scientifique

Cancer Research

BIM-X has been extensively studied in the context of cancer therapy. Its ability to inhibit PKC has been shown to induce apoptosis in various cancer cell lines, including lung cancer cells (A549 and H460). This effect is mediated through both mitochondrial and death receptor pathways, highlighting its potential as an anti-cancer agent .

Autoimmune Diseases

The compound has demonstrated efficacy in inhibiting T-cell-mediated autoimmune responses. Studies indicate that BIM-X can reduce Fas-mediated apoptosis, suggesting its application in treating autoimmune disorders where T-cell activity is dysregulated .

Cardiovascular Research

In cardiovascular studies, BIM-X has been used to investigate the role of PKC in platelet activation and aggregation. Its inhibitory effects on PKC have implications for developing therapies aimed at preventing thrombotic events .

Neurobiology

Research indicates that BIM-X selectively inhibits rat brain PKC isoforms, making it useful for studying neurodegenerative diseases where PKC signaling is altered. Its selectivity allows for targeted investigations into the role of PKC in neuronal survival and function .

Table 1: Summary of Key Studies Involving BIM-X

| Study Reference | Application Area | Findings |

|---|---|---|

| Davis et al., 1992 | Cancer | Induced apoptosis in A549 cells via PKC inhibition |

| Science.gov | Autoimmune Diseases | Reduced T-cell activation and apoptosis in autoimmune models |

| Cayman Chemical | Cardiovascular | Inhibited platelet aggregation in response to thrombin |

| MedChemExpress | Neurobiology | Selectively inhibited brain PKC isoforms, affecting neuronal survival |

Notable Findings

- In cancer studies, BIM-X showed a significant reduction in cell viability at low concentrations (IC50 ~5 nM), demonstrating its potency as an anti-cancer agent.

- In autoimmune models, treatment with BIM-X led to decreased levels of pro-inflammatory cytokines, indicating its potential to modulate immune responses effectively.

Mécanisme D'action

Bisindolylmaleimide X (hydrochloride) exerts its effects by inhibiting protein kinase C through competitive inhibition with ATP at the catalytic subunit . This inhibition disrupts PKC-mediated signaling pathways, affecting various cellular processes such as apoptosis, proliferation, and differentiation . The compound also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases .

Comparaison Avec Des Composés Similaires

. Des composés similaires comprennent :

Bisindolylmaléimide I : Un autre inhibiteur puissant de la PKC avec une structure et un profil de sélectivité légèrement différents.

Ruboxistaurine : Un exemple clinique de bisindolylmaléimide utilisé comme inhibiteur de la PKC-β.

Enzastaurine : Un autre bisindolylmaléimide clinique ayant une activité inhibitrice puissante de la PKC.

Le Bisindolylmaléimide X (chlorhydrate) est unique par sa forte sélectivité pour la PKC et sa capacité à inhiber la PKC dans les plaquettes intactes et les lymphocytes T . Cette sélectivité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Bisindolylmaleimide X hydrochloride (BIM-X) is a compound belonging to the bisindolylmaleimide class, which is primarily recognized for its role as a protein kinase C (PKC) inhibitor. This article explores the biological activity of BIM-X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

BIM-X acts primarily as an inhibitor of various isoforms of protein kinase C (PKC), which are crucial in numerous cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKC has implications in cancer therapy, cardiovascular diseases, and neurodegenerative disorders.

Key Mechanisms:

- Inhibition of PKC Isoforms : BIM-X selectively inhibits classical and novel PKC isoforms, impacting downstream signaling pathways involved in cell growth and survival.

- Impact on Other Kinases : Besides PKC, BIM-X has been shown to inhibit other kinases such as p90 ribosomal S6 kinase (RSK), which is involved in cell cycle regulation and survival signaling pathways .

Biological Activity

The biological activity of BIM-X has been documented in various studies highlighting its efficacy against different cellular targets.

Table 1: Biological Activity Summary of BIM-X

| Target | Effect | IC50 (nM) | Reference |

|---|---|---|---|

| PKC α | Inhibition | 8 | |

| PKC ɛ | Inhibition | 12 | |

| RSK1 | Inhibition | 610 | |

| RSK2 | Inhibition | 310 | |

| RSK3 | Inhibition | 120 | |

| SARS-CoV-2 3CLpro | Antiviral activity | Not specified |

Therapeutic Implications

BIM-X has been investigated for its potential therapeutic applications across various diseases:

- Cancer Therapy : The inhibition of PKC may lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have shown that BIM-X can induce cell cycle arrest in cancer cell lines by modulating key signaling pathways .

- Neuroprotection : Research indicates that BIM-X can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a potential role in treating neurodegenerative diseases .

- Antiviral Activity : Recent studies have identified BIM-X as a potent inhibitor of SARS-CoV-2, demonstrating its potential as an antiviral agent. This was validated through enzymatic assays confirming its action on the viral protease .

Case Studies

Several case studies illustrate the diverse biological activities of BIM-X:

- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with BIM-X resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's ability to disrupt critical signaling pathways associated with tumor growth .

- Cardiovascular Models : In cardiac myocytes, BIM-X was shown to modulate calcium signaling pathways, which are crucial for cardiac function. This modulation suggests potential applications in treating heart diseases where PKC signaling is dysregulated .

- SARS-CoV-2 Inhibition : In vitro studies confirmed that BIM-X effectively inhibits the activity of the SARS-CoV-2 main protease (3CLpro), contributing to its classification as a promising candidate for COVID-19 treatment .

Propriétés

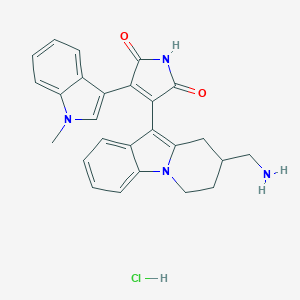

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.